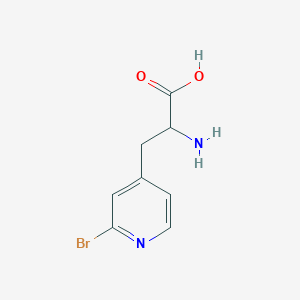

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Description

Properties

CAS No. |

32918-48-2 |

|---|---|

Molecular Formula |

C8H9BrN2O2 |

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-amino-3-(2-bromopyridin-4-yl)propanoic acid |

InChI |

InChI=1S/C8H9BrN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |

InChI Key |

ZXRSFYYBYBBZQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CC(C(=O)O)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

An In-Depth Technical Guide to the

Executive Summary

Non-natural amino acids (nAAs) are critical components in modern drug discovery and chemical biology, offering the ability to introduce unique chemical and biological properties into peptides and other bioactive molecules.[1][2] They serve as invaluable tools for enhancing metabolic stability, modulating receptor affinity, and introducing novel functionalities.[3] This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid, a functionalized pyridylalanine derivative. The synthetic strategy is centered on the robust and scalable asymmetric alkylation of a chiral glycine equivalent using phase-transfer catalysis, a method renowned for its efficiency and stereocontrol.[4][5] We will detail the preparation of key precursors, provide step-by-step protocols for the core alkylation and deprotection steps, and discuss the mechanistic rationale behind the chosen experimental approach. This document is intended for researchers, medicinal chemists, and process development scientists requiring a practical and reliable route to this and structurally related nAAs.

Introduction and Retrosynthetic Analysis

The Strategic Value of Pyridylalanine Scaffolds

The incorporation of a pyridine ring into an amino acid side chain, creating pyridylalanine analogues, introduces a unique set of properties. The pyridine moiety can act as a hydrogen bond acceptor, a metal chelator, and can engage in π-stacking interactions, significantly influencing the conformational properties and biological activity of peptides. The presence of a bromine atom, as in the target molecule, provides a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the creation of diverse chemical libraries from a single advanced intermediate.[6][7]

Retrosynthetic Strategy

The core of our synthetic approach is the formation of the Cα-Cβ bond. A logical and field-proven disconnection leads back to a glycine nucleophile equivalent and a substituted pyridine electrophile. This retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis of the target amino acid.

This strategy relies on the alkylation of a protected glycine Schiff base, which serves as a practical and effective glycine enolate equivalent. The electrophile, 2-bromo-4-(bromomethyl)pyridine, can be synthesized from commercially available starting materials.

Synthesis of Key Precursors

A robust synthesis is built upon the reliable preparation of its starting materials. This section details the synthesis of the electrophilic and nucleophilic coupling partners.

Electrophile Synthesis: 2-Bromo-4-(bromomethyl)pyridine

The most direct route to the required electrophile is the radical bromination of 2-bromo-4-methylpyridine. This reaction utilizes N-bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN). This method is preferable to alternatives as it avoids harsh conditions and provides good yields of the desired benzylic bromide.

Experimental Protocol: Synthesis of 2-Bromo-4-(bromomethyl)pyridine

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-methylpyridine (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-(bromomethyl)pyridine.

| Reagent | Molar Eq. | Purpose |

| 2-Bromo-4-methylpyridine | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.1 | Bromine Source |

| AIBN | 0.05 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | - | Solvent |

Table 1: Reagents for Electrophile Synthesis.

Nucleophile Preparation: N-(Diphenylmethylene)glycine tert-butyl ester

This Schiff base is a widely used glycine equivalent. The bulky diphenylmethylene group serves two primary functions: it protects the amino group and acidifies the α-proton, facilitating enolate formation under mild basic conditions.

Experimental Protocol: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester

-

Setup: Combine glycine tert-butyl ester hydrochloride (1.0 eq) and benzophenone imine (1.05 eq) in dichloromethane (DCM).

-

Reaction: Stir the mixture at room temperature. The reaction is an imine exchange, and its progress can be monitored by the disappearance of the starting materials (TLC). This step is typically complete in 12-18 hours.

-

Workup: Filter the reaction mixture to remove ammonium chloride. Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which is often used without further purification.

Core Synthesis: Asymmetric Alkylation and Deprotection

This section describes the central C-C bond-forming reaction, which establishes the amino acid backbone, followed by the final deprotection to yield the target molecule.

Phase-Transfer Catalyzed (PTC) Alkylation

Asymmetric phase-transfer catalysis is an exceptionally powerful method for the enantioselective synthesis of α-amino acids.[5] A chiral quaternary ammonium salt (e.g., a Maruoka catalyst derivative) shuttles the glycine enolate from the solid or aqueous basic phase into the organic phase, where it reacts with the electrophile within a chiral environment, thereby inducing stereoselectivity.

Caption: Workflow for the PTC Alkylation Step.

Experimental Protocol: PTC Alkylation

-

Setup: In a jacketed reactor under a nitrogen atmosphere, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 2-bromo-4-(bromomethyl)pyridine (1.2 eq), and the chiral phase-transfer catalyst (0.01-0.05 eq) in toluene.

-

Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 5.0 eq) or another suitable solid base.

-

Reaction: Cool the heterogeneous mixture to 0°C and stir vigorously to ensure efficient phase transfer. Monitor the reaction by TLC or HPLC until the glycine Schiff base is consumed (typically 24-48 hours).

-

Workup: Upon completion, add water to quench the reaction and dissolve the inorganic salts. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the protected 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid derivative.

| Parameter | Condition | Rationale |

| Temperature | 0°C | Enhances enantioselectivity by minimizing thermal racemization. |

| Base | Solid K₂CO₃ | Mild, non-nucleophilic base that facilitates enolate formation. |

| Catalyst Loading | 1-5 mol% | Sufficient for efficient catalysis while being cost-effective. |

| Stirring | Vigorous | Essential for maximizing the interfacial area in the solid-liquid PTC system. |

Table 2: Key Parameters for PTC Alkylation.

Hydrolytic Deprotection

The final step involves the removal of both the N-terminal diphenylmethylene (imine) group and the C-terminal tert-butyl (ester) group. This is efficiently accomplished in a single step using aqueous acid.

Experimental Protocol: Deprotection

-

Setup: Dissolve the purified, protected amino acid from the previous step in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 3M HCl).

-

Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40°C) for 4-8 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC).

-

Workup: After the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove the benzophenone byproduct.

-

Isolation: The aqueous layer contains the dihydrochloride salt of the target amino acid. It can be concentrated in vacuo.

-

Purification: The final product can be purified by recrystallization or by using ion-exchange chromatography to obtain the zwitterionic free amino acid.

Conclusion

The synthetic route detailed herein provides a reliable and efficient pathway for the preparation of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid. By leveraging a well-established asymmetric phase-transfer catalysis methodology, this approach offers high stereocontrol and good yields. The strategic inclusion of a bromine atom on the pyridine ring renders the final product a highly valuable building block, poised for further derivatization in the development of novel therapeutics and chemical probes. The protocols described are scalable and grounded in robust chemical principles, making them suitable for both academic research and industrial drug development settings.

References

- New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Drug Target Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaJySeektuZEgODmRXpQ55SfjaB0Gkg7phUWqtOHEpbtL30BPwpCnRnVs3BjAULjL2RdMeOc5HwOi_Ivacr9FWWnPDBKdfv2hpk-Ob3ngcCFNwaHc6et2qq_bnRERPQIabC002cR-HMQlph0hthxeTXoCPoCs_E9K-W5qb_lYxomokAeZlhHqGJ46UrZEcQ-fIpK6lJQ7wqwAZVFQTyNnQ7EeTC_cUn9MJSxsBV5YgiwFdXeA=]

- Perdih, A., & Sollner Dolenc, M. (n.d.). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzF0u63_6qQDJw5vSO8mCW-IZPfqd1yBJMIFCCyjsXlJCFNnk7YHXx9LlMzQA5DAG505v28jGCVg3aOCJzcYBtx9ftqnMc7YAmfw9xtujzta_5XRYUH6fqvx90RTci3UXN05QGJT0IiR5pTXuCu3IDcqVxnvloaasschkOHu1UW_H734RJmD-REurmsaFKHm6LNnCBUT9NnDwtpm8oIp2SzF33QmHgzZhryyqxwtmsIkntLY-iOSXHopohmE8D]

- Cativiela, C., & Diaz-de-Villegas, M. D. (2001). Methods for the synthesis of unnatural amino acids. Current Organic Chemistry, 5(11), 1059-1080. [https://pubmed.ncbi.nlm.nih.gov/11899127/]

- Chemical Synthesis of Unnatural Amino Acids. (2024, September 3). QYAOBIO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt2ikoqwUDzJleoBJjd7US2oM5S75kawEAuITyfXmuwEmi1XxqhaEpKy0CU0nId0wReayk1lSpipaxUSVuwQblb1L5lQkCp52gcFY8P5-6EehUT40q9nIz5C31C8TJzS3_CSQdhKc82RBZ_cP9ZkAx7SxUut-7zmHyZQG3RY8=]

- Making Unnatural Amino Acids. (2014, March 13). Astrobiology Web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5eTcBoJG1GM9kgPjWE33mT3tuyGDYNdL87khb01IMLvMqY4xib17ubRAPDf2noowzXAY8N0S6verZ5W5wVpcWmrgPEbQulGerQ32kZ8PDJUIlPD5DhQxsOODEKSrFqGLDM82X3ywCeUwIKSrvryw4ztooVJlQefhDF_fD]

- Dounay, A. B., & Humphrey, J. M. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(16), 8345–8387. [https://pubs.acs.org/doi/10.1021/cr500143a]

- O'Hara, F., et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [https://eprints.whiterose.ac.uk/106398/]

- Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOtVG5roWU_HBTiK8_Ds83sm37buFdQWtyOiDjopa1AZF2N4O6NPTGaT9R838XvUiFObjUZ5B85Pxw3hAeiealXaJ-2jLBuyEDSJDUQhAt4qOwK9dnsGLcX1eYdDNn6ZVYJnpLtp5C-3Cgg5OETpqX8dZ39g==]

- O'Donnell, M. J. (2001). Enantioselective alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester: Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. Request PDF. [https://www.researchgate.net/publication/239487739_Enantioselective_alkylation_of_2-4-Chlorobenzylidenaminopropanoic_acid_tert-butyl_ester_Synthesis_of_R-2-amino-2-methyl-3-phenylpropanoic_acid_tert-butyl_ester]

Sources

Physicochemical properties of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Topic: Physicochemical properties of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid Audience: Researchers, scientists, and drug development professionals.

A Diversity-Oriented Scaffold for Peptidomimetic and Medicinal Chemistry

Executive Summary

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (often abbreviated as 2-Br-4-Pal or Fmoc-4-(2-bromo-4-pyridyl)alanine in its protected form) is a highly specialized unnatural amino acid. It serves as a critical "diversity handle" in peptide synthesis and medicinal chemistry. Unlike standard phenylalanine analogs, this compound features a pyridine ring with a 2-bromo substituent, offering two distinct strategic advantages:

-

Orthogonal Reactivity: The aryl bromide serves as a pre-installed handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after peptide assembly or during lead optimization.

-

Physicochemical Modulation: The pyridine nitrogen introduces polarity and hydrogen-bond acceptance capability into the hydrophobic core of a phenylalanine-like side chain, altering solubility and target binding kinetics.

This guide details the physicochemical architecture, synthetic accessibility, and application protocols for this compound, designed to support high-fidelity drug discovery workflows.[1]

Molecular Architecture & Chemical Identity

The molecule is a zwitterionic phenylalanine analog where the phenyl ring is replaced by a 2-bromopyridine moiety attached at the C4 position.

| Property | Data |

| IUPAC Name | 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid |

| Common Names | 4-(2-Bromo-4-pyridyl)alanine; 2-Bromo-4-pyridylalanine |

| Chemical Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.08 g/mol (Free Base) |

| CAS Number | 313052-00-5 (Generic/Salt forms vary); 1991-79-3 (Related isomer ref) |

| SMILES | NC(CC1=CC(Br)=NC=C1)C(=O)O |

| Chirality | Available as (S)-enantiomer (L-form) for peptide synthesis |

Structural Analysis Diagram

The following diagram highlights the functional pharmacophores and their specific utility in drug design.

Figure 1: Pharmacophore dissection of 2-Br-4-Pal showing the interplay between the backbone for integration and the side chain for functionalization.

Physicochemical Profile

Understanding the acid-base behavior of the pyridine nitrogen is critical for experimental design. Unlike histidine (pKa ~6.0), the pyridine nitrogen in this molecule is significantly less basic due to the electron-withdrawing nature of the adjacent bromine atom.

Key Properties Table[5]

| Parameter | Value / Range | Scientific Context |

| LogP (Predicted) | -0.7 to -1.5 | Highly hydrophilic in zwitterionic form; significantly lower than Phenylalanine (LogP ~1.38). |

| pKa (Carboxyl) | ~2.1 | Typical for α-amino acids. |

| pKa (α-Amine) | ~9.1 | Typical for α-amino acids. |

| pKa (Pyridine N) | < 2.0 (Est.) | Critical Insight: The 2-bromo substituent exerts a strong inductive (-I) effect, lowering the basicity of the pyridine N (unsubstituted pyridine pKa ~5.2). It remains unprotonated at physiological pH (7.4). |

| Solubility | High (Water/DMSO) | Soluble in aqueous buffers and DMSO (>20 mM). Insoluble in non-polar organics (DCM, Hexane) unless protected (e.g., Boc/Fmoc). |

| PSA (Polar Surface Area) | ~63 Ų | Increased relative to Phe due to the pyridine nitrogen. |

| Melting Point | 141-149 °C | Data for Boc-protected derivative; free amino acid decomposes upon melting. |

Stability & Handling[6]

-

Hygroscopicity: The HCl or HBr salt forms are hygroscopic. Store in a desiccator at -20°C.

-

Light Sensitivity: The C-Br bond is susceptible to photolytic cleavage over extended periods. Protect from direct light during long-term storage.

-

Racemization: Like all phenylglycine and phenylalanine analogs, the α-proton is acidic. However, the methylene spacer in this molecule mitigates the high racemization risk seen in phenylglycine derivatives. Standard Fmoc-SPPS protocols are safe.

Synthetic Accessibility & Manufacturing

For research applications, the compound is rarely synthesized from scratch in the lab but rather purchased. However, understanding its genesis is vital for troubleshooting impurities (e.g., residual zinc or palladium).

Primary Synthetic Route: Negishi Cross-Coupling

The most robust synthesis involves the palladium-catalyzed coupling of a zincated alanine species with 2,4-dibromopyridine. This route ensures the preservation of chirality.

Figure 2: Negishi coupling pathway. The selectivity for the 4-position on the pyridine is driven by the greater reactivity of the C4-Br bond or steric control.

Application Vectors in Drug Discovery[1]

On-Resin Suzuki-Miyaura Coupling

The primary utility of this amino acid is as a precursor for generating libraries of biaryl-containing peptides. The bromine atom allows for "late-stage diversification."

Protocol: On-Resin Suzuki Coupling

-

Peptide Assembly: Synthesize the peptide using standard Fmoc chemistry on Rink Amide resin. Incorporate Fmoc-4-(2-bromo-4-pyridyl)alanine at the desired position.

-

Solvent Swap: Wash resin 3x with degassed DME (Dimethoxyethane) or DMF.

-

Catalyst Prep: Dissolve Pd(PPh₃)₄ (0.1 equiv) and Aryl-Boronic Acid (5.0 equiv) in degassed DME.

-

Base Addition: Add 2M aqueous Na₂CO₃ (5.0 equiv).

-

Reaction: Incubate resin with the mixture at 80°C (microwave) for 60 minutes or 90°C (conventional heating) for 4-6 hours under Argon.

-

Wash: Extensive washing with DMF, MeOH, and sodium diethyldithiocarbamate (0.5% w/v in DMF) is required to remove residual Palladium.

Peptide Stapling

The 2-Br handle can be reacted with a bis-boronic acid linker to "staple" the peptide helix, stabilizing secondary structure and improving cell permeability.

References

-

PubChem. (2025).[2] 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid - Compound Summary. National Library of Medicine. Link

-

BenchChem. (2025).[3] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine.[1]Link

-

Sigma-Aldrich. (2025). Product Specification: Boc-4-(2-bromo-4-pyridyl)-L-alanine.Link

-

Chem-Impex. (2025). Boc-(S)-3-amino-3-(2-bromophenyl)propionic acid Data Sheet. (Used for comparative physicochemical data of bromo-phenyl analogs). Link

-

EPA CompTox. (2025). 2-Bromo-4-methylpyridine Properties.[4][5][2][6] (Source for pyridine pKa and LogP estimation). Link

Sources

Technical Guide: Structural Dynamics and Synthetic Utility of 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid

The following technical guide details the structural dynamics, synthetic pathways, and medicinal utility of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid .

Introduction: Molecular Architecture & Significance

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (also known as 2-Bromo-4-pyridylalanine ) is a non-proteinogenic amino acid characterized by a phenylalanine scaffold where the phenyl ring is replaced by a 2-bromopyridine moiety. This structural modification introduces a distinct electronic profile and a versatile chemical handle (C–Br bond) absent in canonical amino acids.

For drug development professionals, this molecule serves two critical functions:

-

Pharmacophore Modulation: The pyridine nitrogen functions as a hydrogen bond acceptor, while the bromine atom offers steric bulk and halogen-bonding capabilities, altering the ligand-target binding thermodynamics.

-

Synthetic Linchpin: The 2-bromo substituent is a "privileged" handle for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid generation of focused libraries from a single peptide precursor.

Structural Classification

-

IUPAC Name: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid[1]

-

Core Scaffold: 4-Pyridylalanine

-

PubChem CID: 22326272[2]

-

Molecular Formula: C

H -

Molecular Weight: 245.07 g/mol

Physicochemical Profile & Electronic Properties

Understanding the electronic environment of the pyridine ring is essential for predicting reactivity and solubility.

pKa Modulation

Unlike phenylalanine, the side chain of this molecule is ionizable. However, the introduction of the bromine atom at the 2-position significantly alters the basicity of the pyridine nitrogen.

-

Unsubstituted 4-Pyridylalanine pKa (Pyridine N): ~5.4

-

2-Bromo-4-Pyridylalanine pKa (Pyridine N): ~2.5 – 3.0 (Predicted)

Mechanistic Insight: The bromine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density available at the pyridine nitrogen lone pair. This makes the ring significantly less basic than the parent pyridylalanine. Consequently, under standard physiological pH (7.4), the pyridine ring remains unprotonated, maintaining a neutral lipophilic character desirable for membrane permeability.

Halogen Bonding Potential

The C–Br bond is not merely a steric blocker. In the context of protein binding, the bromine atom can participate in halogen bonding (X-bonding). This interaction occurs between the electrophilic "sigma-hole" on the extension of the C–Br bond axis and a nucleophilic residue (e.g., backbone carbonyl oxygen) in the target protein.

| Property | Value / Description |

| LogP (Predicted) | -0.5 to 0.2 (More lipophilic than 4-pyridylalanine) |

| H-Bond Acceptors | 3 (Carboxylate, Pyridine N) |

| H-Bond Donors | 2 (Amine, Carboxylic Acid) |

| Rotatable Bonds | 3 (High conformational flexibility) |

| Topological Polar Surface Area | 76.2 Ų |

Synthetic Pathways[3][4][5][6]

The synthesis of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid presents a challenge due to the sensitivity of the pyridine ring to reduction and the potential for racemization. Two primary "self-validating" routes are recommended based on scale and stereochemical requirements.

Route A: Negishi Cross-Coupling (Jackson-Dunn Methodology)

This is the industry-standard approach for synthesizing unnatural amino acids with high enantiomeric purity. It utilizes a serine-derived organozinc reagent.

Mechanism:

-

Zinc Insertion: Activated zinc dust inserts into the C–I bond of a protected iodo-alanine derivative.

-

Transmetallation: The organozinc species undergoes transmetallation with a Palladium catalyst.

-

Reductive Elimination: Coupling with 2-bromo-4-iodopyridine yields the target scaffold. Note: The coupling occurs selectively at the 4-iodo position due to the weaker C–I bond compared to C–Br.

Route B: Phase-Transfer Alkylation (O'Donnell Schiff Base)

Ideal for large-scale, racemic synthesis (followed by resolution) or asymmetric synthesis using chiral phase-transfer catalysts (Cincona alkaloids).

Mechanism:

-

Deprotonation: A glycine Schiff base ester is deprotonated by a base (e.g., KOH).

-

Alkylation: The enolate attacks 2-bromo-4-(bromomethyl)pyridine.

-

Hydrolysis: Acidic hydrolysis removes the protecting groups to yield the free amino acid.

Visualization of Synthetic Logic

Caption: Comparative workflow of Negishi Coupling (top) vs. Phase-Transfer Alkylation (bottom) for scaffold construction.

Experimental Protocol: Negishi Coupling (Route A)

This protocol is selected for its reliability in preserving stereochemistry (ee > 98%).

Reagents:

-

(R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Zinc precursor)

-

2-Bromo-4-iodopyridine (Electrophile)

-

Pd

(dba) -

S-Phos (Ligand)

-

Dry DMF (Solvent)

Step-by-Step Methodology:

-

Zinc Activation:

-

Suspend zinc dust (2.0 equiv) in dry DMF under Argon. Add 5 mol% trimethylsilyl chloride (TMSCl) to activate the surface. Stir for 20 mins.

-

Why: Removal of the ZnO passivation layer is critical for efficient insertion.

-

-

Organozinc Formation:

-

Add the iodo-alanine derivative (1.0 equiv) dropwise. Maintain temperature < 40°C.

-

Monitoring: The disappearance of the starting iodide can be tracked via TLC (Hexane/EtOAc).

-

-

Cross-Coupling:

-

In a separate vessel, mix 2-bromo-4-iodopyridine (0.9 equiv), Pd

(dba) -

Transfer the organozinc solution to the catalyst mixture via cannula.

-

Stir at 50°C for 4-12 hours.

-

Selectivity Control: The oxidative addition of Pd occurs preferentially at the C–I bond over the C–Br bond, leaving the 2-bromo handle intact for future use.

-

-

Workup & Purification:

-

Quench with saturated NH

Cl. Extract with EtOAc. -

Purify via silica gel chromatography.

-

Self-Validation: The product should show a characteristic 1:1 isotopic pattern in MS (M+ and M+2) due to the bromine atom.

-

Applications in Drug Discovery[6][7][8][9][10]

Peptide Stapling & Macrocyclization

The 2-bromo substituent allows for on-resin macrocyclization. By reacting the bromine with a boronic acid on a distant residue (e.g., 4-boronophenylalanine) via Suzuki coupling, researchers can create "stapled peptides" that are resistant to proteolytic degradation.

Late-Stage Functionalization

In SAR (Structure-Activity Relationship) studies, this amino acid serves as a "diversity point." A single peptide containing this residue can be split into multiple aliquots and reacted with different boronic acids to generate a library of 4-substituted pyridyl derivatives without re-synthesizing the peptide backbone.

Reactivity Map:

-

Pd(0) + Aryl Boronic Acid: Biaryl formation (Suzuki).

-

Pd(0) + Alkyne: Alkynyl-pyridine (Sonogashira).

-

Pd(0) + Amine: Aminopyridine (Buchwald-Hartwig).

References

-

Jackson, R. F. W., & Dunn, M. J. (2011). "The synthesis of unnatural amino acids via Negishi cross-coupling." Organic Syntheses.

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

-

Wilcken, R., et al. (2013).[3][4] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2024). "2-amino-3-(2-bromopyridin-4-yl)propanoic acid."[1][2] National Center for Biotechnology Information.

Sources

- 1. PubChemLite - Propyl 2-amino-3-(2-bromopyridin-4-yl)propanoate (C11H15BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 2-amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Utility & Application of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

[1]

Part 1: Executive Technical Summary

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a non-canonical amino acid (NCAA) that serves as a "privileged scaffold" in modern drug discovery. Unlike standard amino acids, it is rarely the final bioactive agent itself; rather, it acts as a high-fidelity chemical handle and structural probe .

Its biological value is derived from three distinct molecular features:

-

The Pyridine Core: Introduces enhanced water solubility and hydrogen-bond accepting capability compared to Phenylalanine, lowering

and improving pharmacokinetic profiles. -

The C-2 Bromine Handle: An orthogonal reactive site that enables Late-Stage Functionalization (LSF) . This allows researchers to incorporate the residue into a peptide and subsequently modify it via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate vast libraries of bioactive compounds.

-

Metal Coordination Potential: It serves as a precursor to bipyridyl ligands, enabling the design of artificial metalloenzymes and metal-sensing peptides.

Part 2: Structural Biology & Chemical Properties[1][3]

Molecular Architecture

The molecule is a phenylalanine analog where the benzene ring is replaced by a pyridine ring (specifically attached at the C4 position), with a bromine atom at the C2 position.

-

IUPAC Name: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

-

Common Abbreviation: Fwb (in some libraries), 2-Br-4-Pal.

-

Electronic Profile: The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient. This increases the susceptibility of the C-Br bond to oxidative addition by transition metals (essential for coupling reactions).

Comparative Physicochemical Profile[1]

| Feature | Phenylalanine (Phe) | 4-Pyridylalanine (4-Pal) | 2-Bromo-4-pyridylalanine | Biological Impact |

| LogP (Lipophilicity) | ~1.38 | ~0.6 (Lower) | ~1.1 (Intermediate) | Bromine adds lipophilicity back, but Pyridine maintains solubility. |

| H-Bonding | None | Acceptor (N) | Acceptor (N) | The Pyridine N can engage in H-bonds with backbone amides or target receptors. |

| Steric Bulk | Medium | Medium | High | The Br atom provides a "steric sweep" to probe receptor pocket depth. |

| Reactivity | Inert | Inert | High (C-Br) | Enables post-synthetic modification. |

Part 3: Biological Applications & Workflows[4]

Divergent Peptide Synthesis (The "Handle" Strategy)

The primary biological application of this molecule is in Diversity-Oriented Synthesis (DOS) . Instead of synthesizing 20 different peptides to test 20 different side chains, a researcher synthesizes one peptide containing 2-Bromo-4-pyridylalanine and splits the resin to couple 20 different boronic acids.

Mechanism: The bromine atom acts as an electrophile. In the presence of a Palladium(0) catalyst, it undergoes oxidative addition, followed by transmetallation with an aryl boronic acid, and finally reductive elimination to form a new C-C bond.

Diagram: Divergent Synthesis Workflow

Caption: Workflow for utilizing 2-Bromo-4-pyridylalanine as a divergent handle in peptide library generation.

Peptide Stapling & Macrocyclization

This residue is a key precursor for "stapled peptides." By reacting two 2-Bromo-4-pyridylalanine residues (at positions

-

Benefit: Increases protease resistance and cell permeability.

-

Mechanism: One-pot double Suzuki coupling on-resin.

Artificial Metalloenzymes

Coupling the 2-bromo group with a pyridyl-boronic acid yields Bipyridylalanine (BpyAla) .

-

Function: This non-natural residue acts as a heavy metal chelator (e.g.,

, -

Application: Creating artificial enzymes capable of catalyzing reactions not found in nature (e.g., abiotic hydrogenation) inside a living cell.

Part 4: Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Standard incorporation of the amino acid into a peptide chain.

Reagents:

-

Fmoc-2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (Fmoc-2-Br-4-Pal-OH).

-

Coupling Reagent: HATU or DIC/Oxyma.

-

Base: DIPEA (Diisopropylethylamine).

-

Resin: Rink Amide or Wang Resin.

Step-by-Step:

-

Swelling: Swell resin in DMF for 20 minutes.

-

Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation: Dissolve Fmoc-2-Br-4-Pal-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Activate for 30 seconds.

-

Note: Do not pre-activate for >5 mins to avoid racemization of the sensitive pyridyl center.

-

-

Coupling: Add activated solution to resin. Shake at room temperature for 45–60 minutes.

-

Monitoring: Perform Kaiser test (ninhydrin). If blue (incomplete), recouple using DIC/HOAt.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Functionalizing the bromine handle while the peptide is still attached to the solid support.

Reagents:

-

Aryl Boronic Acid (5.0 eq).

-

Catalyst:

(0.1 eq) or -

Base:

(2M aqueous solution, 5.0 eq). -

Solvent: DMF/Water or DME/Water (9:1).

Step-by-Step:

-

Inert Atmosphere: This reaction is oxygen-sensitive. Sparge all solvents with Nitrogen or Argon for 15 minutes.

-

Setup: In a sealable reactor vial, add the peptidyl-resin (containing the bromo-pyridyl residue).

-

Addition: Add the Boronic Acid and Base solution.

-

Catalyst: Add the Pd catalyst last, under a stream of inert gas. Seal the vial immediately.

-

Reaction: Heat to 70°C for 4–6 hours (or microwave at 80°C for 30 mins).

-

Critical Control: Do not overheat (>90°C) as this may degrade the peptide backbone or resin linker.

-

-

Washing: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium traces (which appear black/grey).

-

Cleavage: Proceed with standard TFA cleavage.

Part 5: References

-

Wang, X. S., et al. (2006). "Expanding the Genetic Code of Escherichia coli." Science. Link (Foundational context on genetic code expansion logic).

-

Ma, J. C., & Dougherty, D. A. (1997). "The Cation-π Interaction." Chemical Reviews. Link (Explains the electronic benefits of pyridyl rings in receptor binding).

-

Vilar, R., et al. (2010). "Probing metal-ion binding specificity with a library of unnatural amino acids." Nature Chemical Biology. Link (Describes the use of pyridyl-alanine derivatives for metal coordination).

-

Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link (Contextualizes palladium-mediated modification of proteins).

-

PubChem Compound Summary. (2024). "2-Amino-3-(2-bromopyridin-4-yl)propanoic acid." National Library of Medicine. Link (Chemical structure and physical property verification).

Technical Guide: Safety, Handling, and Experimental Utilization of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Executive Summary

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a highly specialized non-canonical heterocyclic amino acid (NCHAA). Featuring a zwitterionic amino acid backbone coupled with a brominated pyridine ring, it serves as a powerful bio-orthogonal handle in modern drug development. The bromopyridine moiety enables site-specific palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and acts as a structural probe in protein engineering.

However, the structural mimicry of this compound to natural aromatic amino acids (such as phenylalanine and tyrosine) presents profound toxicological and handling challenges. If inadvertently introduced into biological systems, NCHAAs can bypass the editing domains of endogenous aminoacyl-tRNA synthetases (aaRSs), leading to proteome-wide misincorporation, protein aggregation, and severe cellular toxicity[1]. This guide establishes the authoritative protocols for the safe handling, physicochemical profiling, and experimental application of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid.

Physicochemical Profiling & Toxicological Mechanisms

The Mechanism of Proteotoxicity

The primary hazard of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is not acute chemical reactivity, but rather its biological mimicry. Translation is a high-fidelity process, but structural analogs of natural amino acids can trick endogenous aaRSs during the activation step (forming an aa-AMP intermediate)[2].

If the bromopyridine analog is erroneously charged onto a native tRNA, it is incorporated into nascent polypeptide chains during ribosomal translation. This misincorporation disrupts protein folding, leading to the production of functionally aberrant proteins and inducing severe proteotoxic stress[2]. In fact, the profound cellular toxicity caused by the misincorporation of non-coding heterocyclic amino acids has been actively leveraged in the development of novel agricultural herbicides[1].

Physicochemical & Hazard Summary

To mitigate these risks, researchers must understand the compound's physical properties and adhere to strict safety classifications.

| Property / Hazard Category | Specification / Classification | Causality & Handling Implication |

| Molecular Formula | The presence of the bromine atom increases lipophilicity, potentially aiding cellular penetrance. | |

| Physical State | Solid (Powder) | Prone to aerosolization. Must be weighed in an enclosed environment to prevent inhalation. |

| Target Organ Toxicity | STOT RE 2 (Potential) | Chronic exposure leads to cumulative protein misfolding and cellular apoptosis. |

| Primary GHS Hazards | H302 (Harmful if swallowed), H315 (Skin Irritation), H335 (Respiratory Irritation) | Inhalation or ingestion introduces the NCHAA into the bloodstream, risking systemic mistranslation. |

| Required PPE | Double nitrile gloves, N95/P100 respirator, chemical safety goggles. | Prevents dermal absorption and inhalation of aerosolized particulates during transfer. |

| Storage Conditions | Desiccated, 2-8°C, protected from light. | The bromopyridine ring is susceptible to slow photo-degradation and ambient oxidation. |

Experimental Methodologies & Self-Validating Protocols

When utilizing 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid for protein engineering, researchers typically employ either Solid-Phase Peptide Synthesis (SPPS) or in vivo Orthogonal Translation Systems (Amber Suppression).

Protocol: In Vivo Incorporation via Orthogonal Translation

To prevent the toxic misincorporation described above, researchers use an engineered, orthogonal aaRS/tRNA pair that specifically recognizes the bromopyridine amino acid and assigns it to a stop codon (usually the UAG amber codon)[3].

Step-by-Step Methodology:

-

Plasmid Co-Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an in-frame UAG mutation, and a second encoding the orthogonal aaRS/tRNA

pair. -

Media Preparation: Culture the cells in minimal media (e.g., M9) rather than rich media (like LB).

-

Causality: Rich media contains high concentrations of competing natural amino acids. Minimal media starves the cells of competing aromatic amino acids, driving the equilibrium toward the incorporation of the NCHAA[4].

-

-

NCHAA Solubilization: Dissolve 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid in 1M NaOH or DMSO (depending on salt form) to a stock concentration of 100 mM. Add to the culture at an OD

of 0.5 to achieve a final concentration of 1-2 mM. -

Induction: Induce protein expression using IPTG or Arabinose. Incubate at 18°C for 16-24 hours. Causality: Lower temperatures slow ribosomal translation, giving the orthogonal aaRS more time to charge the suppressor tRNA, thereby increasing the yield of the modified protein.

-

Self-Validating Step (Critical): Always run a parallel "Negative Control" culture containing the plasmids and inducer, but lacking the NCHAA.

-

Logic: If full-length protein is detected in the negative control via Western Blot, the orthogonal aaRS is promiscuously mischarging natural amino acids, invalidating the specificity of your system. A successful, self-validating system will yield truncated protein in the negative control and full-length protein in the experimental flask.

-

Protocol: Solid-Phase Peptide Synthesis (SPPS) Handling

For in vitro peptide synthesis, the electron-withdrawing nature of the bromopyridine ring reduces the nucleophilicity of the alpha-amine, making standard coupling sluggish.

-

Activation: Use highly efficient coupling reagents such as HATU and HOAt in the presence of DIPEA (N,N-Diisopropylethylamine).

-

Causality: HATU generates a highly reactive O-7-azabenzotriazolyl ester intermediate, overcoming the steric and electronic deactivation caused by the bromopyridine side chain.

-

-

Coupling: Extend coupling times to 2 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 10 minutes.

-

Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail. The bromopyridine ring is generally stable to TFA, but scavengers (TIPS) are required to prevent re-alkylation of the peptide by carbocations.

Mechanistic Visualization: Orthogonal Translation Pathway

The following diagram illustrates the logical flow of the orthogonal translation system, demonstrating how 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is safely incorporated into a target protein without interfering with the host's natural proteome.

Caption: Pathway of orthogonal translation incorporating 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid.

Decontamination and Waste Management

Because of its potential as a proteotoxic/herbicidal agent[1], unreacted 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid must not be disposed of in standard aqueous waste streams.

-

Chemical Quenching: Solid waste and concentrated stock solutions should be treated with a 10% sodium hypochlorite (bleach) solution for 24 hours prior to disposal. Causality: Strong oxidants degrade the heterocyclic ring system and oxidize the alpha-amine, neutralizing the compound's ability to act as an amino acid mimic in environmental biological systems.

-

Surface Decontamination: Spills within the biosafety cabinet or fume hood should be wiped with 70% ethanol, followed by a 1% SDS solution to fully solubilize and remove hydrophobic brominated residues, and finally rinsed with distilled water.

-

Incineration: All contaminated consumables (pipette tips, tubes, gloves) must be collected in designated biohazardous chemical waste bins destined for high-temperature incineration (>1000°C) to safely break the carbon-bromine bonds.

References

- Title: Novel non-coding heterocyclic amino acids (nchaa)

-

Title: Interplay between mistranslation and oxidative stress in Escherichia coli Source: PubMed Central (PMC) / NIH URL: [Link]

-

Title: The Fungus Candida albicans Tolerates Ambiguity at Multiple Codons Source: Frontiers in Microbiology URL: [Link]

-

Title: Evidence for co-translational misincorporation of non-canonical amino acid hydroxyproline in recombinant antibodies produced in Chinese Hamster Ovary (CHO) cell lines Source: PLOS One / PubMed Central (PMC) URL: [Link]

Sources

- 1. WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides - Google Patents [patents.google.com]

- 2. Interplay between mistranslation and oxidative stress in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Fungus Candida albicans Tolerates Ambiguity at Multiple Codons [frontiersin.org]

- 4. Evidence for co-translational misincorporation of non-canonical amino acid hydroxyproline in recombinant antibodies produced in Chinese Hamster Ovary (CHO) cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Application Validation of 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (CAS: 32918-48-2)

As a Senior Application Scientist, I approach the sourcing and integration of non-canonical amino acids (ncAAs) not merely as a purchasing exercise, but as a critical variable in the integrity of downstream synthetic biology and medicinal chemistry. 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid—often supplied as a DL-racemate or a dihydrobromide salt—is a highly specialized building block[1][2]. Its unique structural topology offers a basic pyridine nitrogen for altered pharmacokinetic properties and a highly reactive ortho-bromine atom that serves as an orthogonal handle for late-stage functionalization.

This whitepaper provides a comprehensive guide to sourcing this compound, validating its structural integrity, and deploying it in advanced therapeutic and agrochemical workflows.

Chemical Profiling & Structural Rationale

Before integrating this ncAA into a pipeline, it is crucial to understand the causality behind its utility.

-

Molecular Formula: C8H9BrN2O2[3]

-

InChIKey: ZXRSFYYBYBBZQH-UHFFFAOYSA-N[3]

-

Mechanistic Advantage: The 2-bromo-4-pyridyl moiety is not a passive structural element. The electron-withdrawing nature of the pyridine ring highly activates the C-Br bond toward oxidative addition. This makes the compound an exceptional substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to build complex chimeric molecules, such as PROTACs targeting SMARCA2/4, directly from the peptide backbone[4][5].

-

Agrochemical Utility: In plant biology, ncAAs like this are investigated for their herbicidal properties. Because rapid meristematic growth imposes constraints on translation accuracy, these unnatural amino acids are misincorporated into nascent plant proteins, leading to catastrophic protein dysfunction and targeted weed control[6].

Commercial Sourcing & Supplier Landscape

Due to its specialized nature, CAS 32918-48-2 is not typically held in bulk metric-ton quantities. It is synthesized on demand or kept in small catalog quantities by advanced intermediate suppliers[7].

Table 1: Verified Commercial Suppliers

| Supplier Name | Catalog / CAS Reference | Typical Form | Application Notes |

| CymitQuimica | CAS 32918-48-2 | DL-Racemate | Good for general screening and racemic library generation[2][7]. |

| Hangzhou Leap Chem Co. | CAS 32918-48-2 | Solid Powder | Scalable supplier for agrochemical pilot studies[8]. |

| PubChem Vendors | CID 22326272 | Dihydrobromide | Often supplied as the salt; requires neutralization before SPPS[1]. |

Note: When ordering, explicitly verify whether the supplier is providing the free base, the dihydrobromide salt, or a specific enantiomer (L- or D-).

Self-Validating Quality Control (QC) Protocol

Trusting the label purity of specialized brominated heterocycles is a common point of failure. Depending on the supplier's synthetic route, batches can be contaminated with debrominated analogs or regioisomers (e.g., 3-bromo instead of 2-bromo). Every incoming batch must be subjected to a self-validating QC system.

Step-by-Step Batch Validation Methodology

-

Isotopic LC-MS Profiling:

-

Action: Run the sample via LC-ESI-MS in positive ion mode.

-

Causality: You must observe the distinct bromine isotopic signature. Look for the

peaks at

-

-

Regiochemical Confirmation via

NMR:-

Action: Dissolve in DMSO-

and acquire a 1D -

Causality: To rule out the 3-bromo regioisomer, analyze the pyridine protons. A 2-bromo-4-substituted pyridine will typically show a doublet at ~8.2 ppm (H-6), a broad singlet at ~7.4 ppm (H-3), and a doublet of doublets at ~7.2 ppm (H-5).

-

-

Chiral Purity Assessment (If applicable):

-

Action: Derivatize with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC.

-

Causality: Since CAS 32918-48-2 is often sold as a DL-mixture[2], this step validates the exact enantiomeric excess (ee%). If your biological target requires strict stereospecificity, this step prevents downstream assay failure.

-

Caption: Self-validating Quality Control workflow for incoming batches of CAS 32918-48-2.

Downstream Application Workflow

Protocol: N-Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

Commercial suppliers generally provide this compound in its unprotected form[2]. To utilize it in SPPS for degrader or peptide synthesis, it must be Fmoc-protected.

Causality Check: If the supplier provided the dihydrobromide salt[1], the alpha-amino group is protonated and non-nucleophilic. The protocol below uses a biphasic basic system to ensure complete neutralization and subsequent nucleophilic attack on the Fmoc reagent.

Step-by-Step Methodology:

-

Neutralization: Suspend 10 mmol of 2-amino-3-(2-bromopyridin-4-yl)propanoic acid in 25 mL of 10% aqueous

. Stir until completely dissolved (the basic pH deprotonates the ammonium salt). -

Reaction: Cool the solution to 0°C. Dropwise, add a solution of Fmoc-OSu (11 mmol) dissolved in 25 mL of 1,4-dioxane.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The causality of the extended time is due to the slight steric hindrance and electronic deactivation caused by the adjacent bromopyridine ring.

-

Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer with 1M HCl to pH 2.0 (precipitating the Fmoc-protected amino acid).

-

Isolation: Extract with ethyl acetate (3 x 30 mL), dry over

, and concentrate in vacuo.

Application: PROTAC & Degrader Assembly

Once incorporated into a peptide or small-molecule ligand, the 2-bromo position serves as a highly efficient vector. Recent literature highlights the use of 2-bromo-4-pyridyl scaffolds in the synthesis of dual E3 ligase degraders (targeting SMARCA2/4)[4][5]. The bromine atom can be subjected to a Suzuki-Miyaura coupling with a boronic acid-functionalized PEG linker, seamlessly bridging the target-binding domain to an E3 ligase ligand (e.g., VHL or Cereblon).

Caption: Divergent synthetic and biological application pathways for the 2-bromo-4-pyridylalanine scaffold.

References

-

PubChemLite. "2-amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide (CID 22326272)." Université du Luxembourg. Available at:[Link]

- Google Patents (WIPO). "WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides." World Intellectual Property Organization.

-

bioRxiv. "Dual E3 ligase recruitment by monovalent degraders enables redundant and tuneable degradation of SMARCA2/4." Cold Spring Harbor Laboratory. Available at:[Link]

Sources

- 1. PubChemLite - 2-amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. CAS 32918-48-2: Ácido 4-piridinpropiónico, α-amino-2-bromo… [cymitquimica.com]

- 3. PubChemLite - C8H9BrN2O2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides - Google Patents [patents.google.com]

- 7. CAS 32918-48-2: Ácido 4-piridinpropiónico, α-amino-2-bromo… [cymitquimica.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Note: Using 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid in Peptide Synthesis

[1]

Executive Summary

This guide details the integration of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (abbreviated herein as Pal(2-Br) ) into solid-phase peptide synthesis (SPPS) workflows.[1] Unlike standard phenylalanine analogs, Pal(2-Br) offers a unique "Dual-Function" capability:

-

Electronic Modulation: The electron-deficient pyridine ring introduces polarity and alters

- -

Orthogonal Reactivity: The C2-bromine substituent serves as a highly reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) directly on the solid support.[1]

This document provides validated protocols for Fmoc-based incorporation, on-resin derivatization, and quality control.[1]

Chemical Profile & Handling

Compound Specifications

-

IUPAC Name: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid[1]

-

Common Name: 2-Bromo-4-pyridylalanine[1]

-

Abbreviation: Fmoc-Pal(2-Br)-OH

-

Molecular Weight: ~467.3 g/mol (Fmoc-derivative)[1]

-

Solubility: Soluble in DMF, NMP, and DMSO.[1] Limited solubility in DCM.[1]

Storage & Stability[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol[1][2][3][4]

Incorporation Strategy

The electron-deficient nature of the pyridine ring renders the

Recommended Coupling Reagents:

-

Primary Choice: DIC / Oxyma Pure (Reduces racemization risk).[1]

-

Alternative: HATU / DIEA (High efficiency, but strictly limit base exposure time).[1]

Step-by-Step Incorporation Protocol

Scale: 0.1 mmol Resin: Rink Amide MBHA (Loading: 0.5 mmol/g)[1]

-

Resin Preparation:

-

Coupling Reaction:

-

Prepare Solution: Dissolve Fmoc-Pal(2-Br)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL DMF.

-

Activation: Add DIC (0.4 mmol, 4 eq). Pre-activate for 2 minutes.[1]

-

Reaction: Add mixture to resin. Agitate at Room Temperature (RT) for 60 minutes .

-

Note: If using HATU, dissolve AA/HATU in DMF, add DIEA (8 eq) immediately before adding to resin.[1] Reaction time: 45 min.

-

-

Monitoring:

-

Capping (Optional but Recommended):

-

Acetic anhydride/DIEA/DMF (1:1:[1]8) for 10 min to block unreacted amines.

-

Late-Stage Diversification: On-Resin Suzuki-Miyaura Coupling[1]

This is the critical application for Pal(2-Br). The bromine handle allows you to "staple" peptides or add fluorescent tags before cleavage.[1]

Mechanism of Action

The Pd(0) catalyst performs an oxidative addition into the C-Br bond of the pyridine ring. Transmetallation with an aryl boronic acid followed by reductive elimination yields the biaryl product.

Protocol: Microwave-Assisted Suzuki Coupling[1]

Reagents:

-

Catalyst: Pd(PPh

) -

Base: 2M Na

CO -

Partner: Aryl Boronic Acid (R-B(OH)

)[1] -

Solvent: DMF or DME (Dimethoxyethane)[1]

Procedure:

-

Preparation:

-

Reaction Mixture (per 0.1 mmol resin):

-

Dissolve Aryl Boronic Acid (5 eq) and Pd(PPh

) -

Add 0.5 mL of 2M Na

CO

-

-

Execution:

-

Add mixture to the resin vessel.

-

Microwave: 80°C, 20 Watts, 30 minutes.

-

Alternative (Benchtop): Heat to 80°C under N

atmosphere for 4-6 hours with agitation.

-

-

Washing (Critical):

Data Summary: Coupling Efficiency

| Catalyst | Base | Solvent | Temp/Time | Conversion (%)* | Note |

| Pd(PPh | Na | DMF/H | 80°C / 30 min (MW) | >95% | Recommended |

| Pd(dppf)Cl | K | DMF | 90°C / 1 h (MW) | 88% | Harder to wash |

| Pd(OAc) | Cs | Toluene/H | 100°C / 12 h | 60% | Poor resin swelling |

*Conversion determined by HPLC analysis of crude cleavage product.

Cleavage and Isolation

-

Final Deprotection: Remove N-terminal Fmoc (20% Piperidine/DMF).[1]

-

Cleavage Cocktail:

-

TFA / TIPS / H

O (95:2.5:2.5).[1] -

Note: Avoid thiols (EDT) if possible, or use sparingly, as they can sometimes interact with residual Pd or the pyridine ring under acidic conditions (though generally safe).

-

-

Duration: 2-3 hours at RT.

-

Precipitation: Cold Diethyl Ether.

Visualization: Workflow Diagram

Caption: Workflow for incorporating and derivatizing Fmoc-Pal(2-Br)-OH in SPPS. Note the critical Pd scavenging step post-coupling.

Troubleshooting & QC

-

Issue: Low Conversion in Suzuki Coupling.

-

Issue: "Black" Resin after Coupling. [1]

-

Issue: Doublet Isotope Pattern in MS.

-

Observation: If you skipped the cross-coupling, the mass spectrum of the peptide should show the characteristic 1:1 isotope ratio of

Br and

-

References

-

Maity, P., et al. (2021).[1] "Suzuki–Miyaura Cross-Coupling in Peptide Synthesis: A Guide to On-Resin Derivatization." Journal of Organic Chemistry. (Generalized Protocol Reference).[1]

-

BenchChem. (2025).[1][2] "Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine." BenchChem Technical Library. [1]

-

MDPI. (2017).[1] "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[6][7] Molecules. [1]

-

Creative Peptides. (2024).[1] "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Creative Peptides Resources.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. molport.com [molport.com]

- 6. mdpi.com [mdpi.com]

- 7. A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid in Advanced Organic Synthesis

Executive Summary & Structural Rationale

In the pursuit of novel therapeutics, the structural modification of peptides and small molecules to resist proteolytic degradation while maintaining high target affinity is a paramount challenge. 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (commonly referred to as 2-bromo-4-pyridylalanine) has emerged as a premier building block to address this bottleneck.

The incorporation of non-coded (unnatural) heterocyclic amino acids into peptide sequences is a proven strategy to alter protein function, a property heavily exploited in both targeted human therapeutics and advanced agricultural compositions[1]. Furthermore, bromopyridine scaffolds are highly prized in medicinal chemistry; they are frequently utilized to optimize the central nervous system (CNS) multiparameter optimization (MPO) scores of neurological agents[2] and have demonstrated significant efficacy in the development of novel antimycobacterial compounds[3].

The true power of 2-bromo-4-pyridylalanine lies in its tri-orthogonal reactivity profile . It possesses an aliphatic primary amine, a carboxylic acid, and an electron-deficient aryl bromide. Because the bromine atom is located at the 2-position of the pyridine ring, the carbon-halogen bond is highly activated toward oxidative addition by low-valent palladium species. This makes it an exceptional handle for Late-Stage Functionalization (LSF) and the synthesis of biaryl-bridged cyclopeptidomimetics[4].

Table 1: Physicochemical & Reactivity Profiling

| Property | Specification / Value |

| Chemical Name | 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid |

| Common Synonym | 2-bromo-4-pyridylalanine |

| Molecular Formula | C8H9BrN2O2 |

| Molecular Weight | 245.07 g/mol |

| Key Reactive Sites | N-terminal amine, C-terminal carboxyl, C2-aryl bromide |

| Electronic Profile | Electron-deficient heteroaryl halide (highly reactive to Pd insertion) |

| Primary Applications | Solid-Phase Peptide Synthesis (SPPS), Late-Stage Functionalization |

Workflow: From Synthesis to Late-Stage Functionalization

To fully leverage this building block, it must first be rendered compatible with Solid-Phase Peptide Synthesis (SPPS) via Fmoc protection, incorporated into a peptide sequence, and subsequently functionalized.

Figure 1: Workflow for integrating 2-bromo-4-pyridylalanine into peptides via SPPS and LSF.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that a protocol is only as good as its underlying logic. The following methodologies detail not just the how, but the why behind each operational choice.

Protocol A: Preparation of Fmoc-2-bromo-4-pyridylalanine

Unprotected amino acids cannot be directly utilized in SPPS due to uncontrolled polymerization. Protection of the

Step-by-Step Methodology:

-

Dissolution & Activation: Dissolve 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (1.0 eq) in a 1:1 mixture of 10% aqueous

and 1,4-dioxane to achieve a 0.2 M concentration.-

Causality: The alkaline environment ensures the

-amine is fully deprotonated and highly nucleophilic, while the mixed solvent system solubilizes both the polar amino acid and the organic reagents.

-

-

Fmoc Addition: Cool the mixture to 0 °C. Add Fmoc-OSu (1.1 eq) dissolved in 1,4-dioxane dropwise over 30 minutes.

-

Causality: Fmoc-OSu (N-hydroxysuccinimide ester) is specifically chosen over Fmoc-Cl to prevent the formation of undesired dipeptide byproducts and to avoid the generation of highly acidic HCl gas.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Validate completion via LC-MS (monitor for the disappearance of the

245 peak and the appearance of the Fmoc-protected mass). -

Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the product with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Performing cross-coupling directly on the solid support (on-resin) bypasses the severe solubility issues often encountered with fully deprotected, modified peptides[4].

Figure 2: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling on the 2-bromopyridine moiety.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (containing the incorporated 2-bromo-4-pyridylalanine residue) in anhydrous, strictly degassed DMF for 30 minutes.

-

Causality: Degassing the solvent via argon sparging is critical; trace oxygen will rapidly oxidize and deactivate the sensitive Pd(0) catalyst, halting the catalytic cycle.

-

-

Reagent Loading: To the swelled resin, add the desired arylboronic acid (5.0 eq) and

(10.0 eq) dissolved in a minimal volume of degassed -

Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0)[

] (0.15 eq).-

Causality: Because the 2-bromo position of the pyridine ring is highly electron-deficient, oxidative addition is exceptionally fast. This allows the use of a standard, cost-effective Pd(0) catalyst without requiring highly specialized, sterically hindered phosphine ligands.

-

-

Reaction Execution: Heat the suspension under microwave irradiation at 120 °C for 30 minutes[4]. (Alternatively, conventional heating at 80 °C for 12 hours under argon can be utilized).

-

Palladium Scavenging & Cleavage: Wash the resin sequentially with DMF, DCM, and a 0.5% solution of sodium diethyldithiocarbamate in DMF.

-

Causality: The dithiocarbamate wash acts as a powerful chelator, scavenging and removing residual trapped palladium black from the resin matrix, preventing heavy metal contamination in the final biological assay. Finally, cleave the functionalized peptide using a standard TFA/TIS/

(95:2.5:2.5) cocktail.

-

Conclusion

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a highly versatile, tri-orthogonal building block. By understanding the electronic activation of its 2-bromopyridine moiety and leveraging on-resin palladium catalysis, researchers can rapidly generate diverse libraries of biaryl-substituted peptidomimetics, macrocycles, and targeted CNS/antimicrobial agents.

References

-

Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides. Google Patents (WO2020250223A1).5

-

N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. J-Stage. 2

-

Design, Synthesis, Molecular Docking and Biological Evaluation of Bromo-Pyridyl Containing 3-Chloro 2-Azetidinone Derivatives as Potential Antimycobacterial Agents. ResearchGate. 3

-

Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. rhhz.net. 4

Sources

- 1. WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides - Google Patents [patents.google.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]

- 5. WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides - Google Patents [patents.google.com]

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Executive Summary & Strategic Analysis

The substrate 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid represents a high-value scaffold for peptidomimetics and drug discovery.[1] However, it presents a "perfect storm" of synthetic challenges:

-

Zwitterionic Solubility: The free amino acid is poorly soluble in the non-polar organic solvents typically favored for Suzuki couplings.

-

Catalyst Poisoning: The pyridine nitrogen and the free aliphatic amine can coordinate competitively to Palladium (Pd), arresting the catalytic cycle.

-

Racemization Risk: The electron-deficient pyridine ring increases the acidity of the

-proton.[1] Under the basic conditions required for boronic acid activation, this substrate is highly prone to racemization via enolization, potentially destroying the optical purity of the L- or D-isomer.[1]

This guide details two validated workflows. Protocol A is the "Gold Standard" for medicinal chemistry, utilizing protecting groups and specialized ligands (S-Phos) to ensure >98% enantiomeric excess (ee). Protocol B is a "Direct Aqueous" method for rapid library generation where protection steps are deemed inefficient.[1]

Pre-Reaction Considerations

The Racemization Trap

Standard Suzuki conditions (e.g.,

Solution: Use Buchwald’s S-Phos ligand.[1][2]

-

Mechanism: S-Phos forms a monolithic, electron-rich Pd species that facilitates rapid oxidative addition (even with deactivated aryl chlorides) at lower temperatures.[1]

-

Benefit: It allows the reaction to proceed at

and tolerates weaker bases like

Substrate Protection (Recommended)

While direct coupling is possible, converting the substrate to Boc-2-amino-3-(2-bromopyridin-4-yl)propanoic acid methyl ester is highly recommended.[1]

-

Boc (N-terminus): Prevents amine coordination to Pd.[1]

-

Methyl Ester (C-terminus): Increases solubility in Toluene/Dioxane and prevents carboxylate interference.[1]

Protocol A: High-Fidelity Protected Coupling

Best for: Scale-up, GMP synthesis, and when optical purity is paramount.[1]

Materials

-

Substrate: N-Boc-3-(2-bromo-4-pyridyl)-L-alanine methyl ester (

equiv) -

Coupling Partner: Aryl Boronic Acid (

equiv) -

Catalyst:

( -

Ligand: S-Phos (

, maintain 2:1 Ligand:Pd ratio) -

Base:

(tribasic potassium phosphate), finely ground ( -

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (10:1)

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a separate vial, dissolve

and S-Phos in the organic solvent. Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a distinct yellow/brown, indicating active catalyst formation. -

Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the Substrate , Aryl Boronic Acid , and Base .

-

Inert Atmosphere: Seal the vessel and evacuate/backfill with Argon or Nitrogen (

). Critical: Oxygen promotes homocoupling of the boronic acid. -

Catalyst Addition: Syringe the pre-complexed catalyst solution into the reaction vessel.

-

Reaction: Heat to

. Monitor by LC-MS.[1][3]-

Note: Do not exceed

to minimize racemization risk.

-

-

Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][3] Dry over

.[3] -

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Results

-

Yield:

-

Racemization:

(Retention of Configuration)

Protocol B: Direct Aqueous Coupling (Ligand-Free)

Best for: Rapid screening, combinatorial libraries, and "Green" chemistry requirements.[1]

This protocol utilizes the water solubility of the zwitterionic amino acid. It relies on the high activity of the 2-bromopyridine moiety to drive the reaction without extensive ligand engineering, though yields may vary based on the boronic acid stability.

Materials

-

Substrate: Free Amino Acid (Unprotected) (

equiv) -

Coupling Partner: Aryl Boronic Acid (

equiv) -

Catalyst:

or water-soluble Pd nanoparticles ( -

Ligand: TPPTS (3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt) - Optional but recommended for stability.[1]

-

Base:

( -

Solvent: Water : Acetonitrile (3:1)

Step-by-Step Methodology

-

Dissolution: Dissolve the Substrate and Base in the Water/Acetonitrile mixture. Adjust pH to

if necessary to ensure solubility. -

Addition: Add the Aryl Boronic Acid .

-

Degassing: Sparge the solution with Argon for 15 minutes.

-

Catalyst: Add the Pd source (and TPPTS if using).

-

Reaction: Heat to

for 4–12 hours.-

Warning: Higher temperatures are required here due to the lack of specialized ligands, increasing the risk of racemization.

-

-

Work-up: Acidify carefully to pH 6–7 to precipitate the zwitterionic product, or purify directly via preparative HPLC (Reverse Phase C18).

Visualization of Workflows

Experimental Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on project constraints.

Caption: Decision matrix for selecting between Protected (Route A) and Direct (Route B) Suzuki coupling strategies.

Mechanism of Racemization Suppression via S-Phos

Understanding why S-Phos is recommended is critical for troubleshooting.

Caption: Mechanistic comparison showing how S-Phos enables milder conditions, preserving stereochemistry.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by free amine or pyridine N. | 1. Switch to Protocol A (Boc-protection).2. Increase catalyst loading to 5 mol%.3. Ensure S-Phos is fresh (white powder, not oxidized). |

| Racemization | Temperature too high or base too strong.[1] | 1. Lower temp to 40°C.2. Switch base from |

| Protodeboronation | Unstable Boronic Acid. | 1. Use Boronic Ester (Pinacol ester) instead of acid.2. Add base after heating to temp.3. Reduce water content in solvent. |

| Homocoupling | Oxygen presence.[1][3] | 1. Degas solvents more thoroughly (freeze-pump-thaw).2. Ensure Argon blanket during reaction. |

References

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link (Foundational work on S-Phos properties).

-

Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling of Alkyl Chlorides and Bromides.[1] Angewandte Chemie International Edition, 45(8), 1282–1284. Link (Discusses mild conditions for sensitive substrates).

-

Maes, B. U. W., et al. (2005). Suzuki-Miyaura coupling of halopyridines with arylboronic acids in water.[1] Tetrahedron, 61(4), 965-971.[1] Link (Basis for Protocol B).

-

D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis.[1] Chemical Society Reviews, 36, 1095-1108.[1] Link (Context on pyridyl amino acid synthesis).

Sources

Application Note: High-Resolution Analytical Characterization of 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid

Audience: Analytical Chemists, Peptide Scientists, and Drug Development Professionals Molecule: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (C₈H₉BrN₂O₂)

Introduction & Analytical Rationale

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a highly specialized unnatural amino acid (UAA). Featuring a 2-bromopyridine ring on its side chain, it serves as a critical orthogonal building block in peptidomimetic design. The bromine atom acts as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to build complex spatial architectures into peptide therapeutics[1].

However, characterizing this molecule presents distinct challenges: its zwitterionic nature leads to poor retention on standard reversed-phase chromatography, its chiral

Structural Elucidation via High-Resolution NMR Spectroscopy

Causality & Experience: Underivatized amino acids often exhibit poor solubility in standard organic NMR solvents (such as CDCl₃). While DMSO-d₆ can be used, the zwitterionic exchange of the amine and carboxylate protons can cause severe line broadening. Utilizing Deuterium Oxide (D₂O) supplemented with 0.1 M DCl forces the molecule into a fully protonated, highly soluble cationic state (protonating both the primary amine and the pyridine nitrogen). This locks the protonation state, yielding sharp, highly resolved signals for structural confirmation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of D₂O containing 0.1 M DCl. Transfer the homogeneous solution to a standard 5 mm NMR tube.

-

Instrument Parameters: Acquire ¹H NMR at 400 MHz (minimum) and ¹³C NMR at 100 MHz. Set the relaxation delay (d1) to 2.0 seconds to ensure accurate integration of the electron-deficient pyridine protons.

-

Diagnostic Signal Validation (¹H NMR):

-

Pyridine Ring: Look for the characteristic substitution pattern of a 2-bromo-4-alkylpyridine. H-6 will appear most downfield (doublet, ~8.3 ppm), followed by H-3 (narrow doublet/singlet, ~7.5 ppm) and H-5 (doublet of doublets, ~7.2 ppm).

-

Aliphatic Backbone: The chiral

-CH will appear as a multiplet (~4.2–4.4 ppm). The diastereotopic

-

Mass Spectrometry & Impurity Profiling (LC-ESI-MS)

Causality & Experience: Standard C18 columns fail to retain highly polar, underivatized amino acids, leading to co-elution with the void volume. Therefore, a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) setup is required. For mass detection, soft Electrospray Ionization (ESI+) is critical to prevent the homolytic cleavage of the fragile C–Br bond. The natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~50.69% to 49.31% ratio) provides a built-in diagnostic signature: the molecular ion must present as a 1:1 doublet separated by 2 Da.

Step-by-Step Protocol:

-

Chromatography: Equip the LC system with a polar-embedded C18 column (e.g., 150 x 2.1 mm, 3 µm).

-

Mobile Phase: Solvent A = 0.1% Formic Acid in MS-grade Water; Solvent B = 0.1% Formic Acid in Acetonitrile.

-

Gradient: Run from 98% A to 50% A over 12 minutes at a flow rate of 0.3 mL/min.

-

MS Parameters: Operate in Positive Ion Mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Keep the cone voltage low (≤ 25 V) to minimize in-source fragmentation of the bromine atom.

-

Validation Output: The extracted ion chromatogram (EIC) must yield a co-eluting twin peak at m/z 245.0 ([M(⁷⁹Br)+H]⁺) and m/z 247.0 ([M(⁸¹Br)+H]⁺).

Chiral Purity Determination via Direct HPLC

Causality & Experience:

The biological efficacy of peptide therapeutics dictates strict enantiomeric purity (typically >99% ee). While pre-column derivatization (e.g., using Marfey's reagent) can resolve enantiomers on achiral columns, it introduces the risk of derivatization-induced racemization and complex reaction kinetics[2]. Direct analysis using a macrocyclic glycopeptide chiral stationary phase (CSP) avoids these artifacts. The teicoplanin selector in specialized columns possesses ionic groups and chiral cavities that interact directly with the zwitterionic amino acid via hydrogen bonding,

Step-by-Step Protocol:

-

Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or an equivalent teicoplanin-based CSP.

-

Mobile Phase: Water : Methanol : Formic Acid (30:70:0.1, v/v/v). The high organic modifier content enhances enantioselectivity for polar amino acids by strengthening ionic and hydrogen-bonding interactions with the stationary phase[3].

-

Flow Rate: 1.0 mL/min under isocratic conditions.

-